7-methoxy-1-benzofuran-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-methoxy-1-benzofuran-4-carboxylic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives have been synthesized by the reaction of substituted N - (4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature . The reaction was terminated by adding trichloroacetic acid (28% w/v) followed by the addition of thiobarbituric acid (1% w/v) .Molecular Structure Analysis

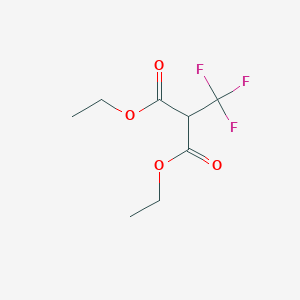

The molecular structure of “this compound” can be represented by the formula C10H8O4 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Benzofuran and its derivatives undergo various chemical reactions. For instance, it undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole . The reaction mixture containing an aliquot of the homogenate protein was incubated at 37°C for 1 h in the absence (control) or presence of 10 and 100 μM concentrations of the benzofuran derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 206.2 . It has a storage temperature of room temperature and comes in a powder form .Wirkmechanismus

Benzofuran and its derivatives have been used in the treatment of various diseases such as cancer or psoriasis . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . In vitro testing against lung adenocarcinoma cells (A549) showed that MCC1019 successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication, causing a mitotic catastrophe .

Safety and Hazards

“7-methoxy-1-benzofuran-4-carboxylic acid” may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . There is a need to collect the latest information in this promising area to pave the way for future research .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-1-benzofuran-4-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the starting material, followed by oxidation and decarboxylation reactions.", "Starting Materials": [ "2-hydroxybenzoic acid", "methanol", "sulfuric acid", "sodium hydroxide", "potassium permanganate", "acetic anhydride", "pyridine", "chloroform" ], "Reaction": [ "Protection of 2-hydroxybenzoic acid by reaction with acetic anhydride and pyridine to form acetylated intermediate", "Oxidation of acetylated intermediate with potassium permanganate in sulfuric acid to form 7-acetoxy-1-benzofuran-4-carboxylic acid", "Decarboxylation of 7-acetoxy-1-benzofuran-4-carboxylic acid by reaction with sodium hydroxide in methanol to yield 7-acetoxy-4-methoxybenzofuran", "Removal of acetyl group by reaction with sodium hydroxide in methanol to yield 7-methoxy-4-hydroxybenzofuran", "Oxidation of 7-methoxy-4-hydroxybenzofuran with potassium permanganate in sulfuric acid to yield 7-methoxy-1-benzofuran-4-carboxylic acid" ] } | |

CAS-Nummer |

33401-32-0 |

Molekularformel |

C10H8O4 |

Molekulargewicht |

192.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.